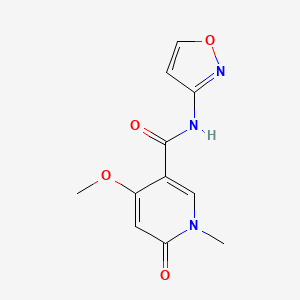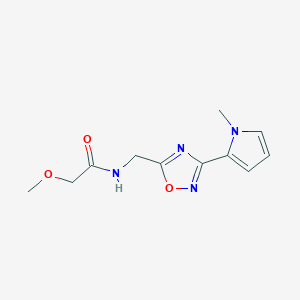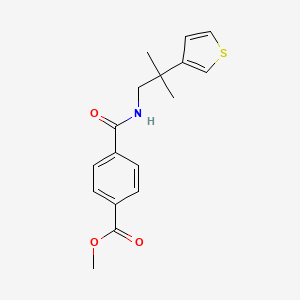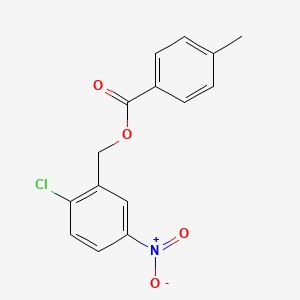
N-(isoxazol-3-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s found in many commercially available drugs due to its wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
Isoxazoles can be synthesized through various pathways, both homogeneous and heterogeneous . The most commonly reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne (which acts as a dipolarophile) and nitrile oxide (which acts as the dipole) .Molecular Structure Analysis
The isoxazole ring contains a labile N–O bond capable of cleavage, allowing one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
The synthesis of novel heterocyclic compounds, including derivatives with potential anti-inflammatory and analgesic activities, has been extensively researched. These compounds, derived from related structures, show promising results in inhibiting cyclooxygenase enzymes and demonstrating significant analgesic and anti-inflammatory effects in studies (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Research into antianaphylactic agents has led to the synthesis of antiallergic compounds showing substantial efficacy. These findings contribute to the understanding of how certain chemical modifications can enhance biological activity and potential therapeutic applications (Nohara, Ishiguro, Ukawa, Sugihara, Maki, & Sanno, 1985).
The development of isothiazolopyridines, pyridothiazines, and pyridothiazepines, noted for their valuable biological activities, demonstrates the utility of both traditional and microwave-assisted synthesis techniques. These compounds were prepared from related precursors, highlighting the versatility of these synthetic methods in producing biologically active molecules (Youssef, Azab, & Youssef, 2012).
Palladium-catalyzed oxidative cyclization-alkoxycarbonylation has been employed to synthesize a range of heterocyclic derivatives, including dihydropyridinone and tetrahydropyridinedione derivatives. These synthetic pathways offer insights into the creation of compounds with potential for further chemical modification and investigation into their biological properties (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Zukünftige Richtungen
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
Eigenschaften
IUPAC Name |
4-methoxy-1-methyl-N-(1,2-oxazol-3-yl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-14-6-7(8(17-2)5-10(14)15)11(16)12-9-3-4-18-13-9/h3-6H,1-2H3,(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRMITAQRVUZMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isoxazol-3-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2969965.png)


![5-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime](/img/structure/B2969973.png)


![3-(3-(benzyloxy)-4-methoxyphenyl)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one](/img/structure/B2969976.png)





![2-{4-[3-(Trifluoromethyl)benzenesulfonamido]phenyl}acetic acid](/img/structure/B2969985.png)
![(Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine](/img/structure/B2969987.png)